molecular formula C10H14O3S2 B15162284 8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester CAS No. 864685-21-2

8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester

Katalognummer: B15162284
CAS-Nummer: 864685-21-2
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: QBDXXAWKZUADEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxo-6,10-dithia-spiro[45]decane-7-carboxylic acid methyl ester is a complex organic compound characterized by its unique spiro structure, which includes both sulfur and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the spiro structure through cyclization reactions, followed by the introduction of functional groups such as the carboxylic acid methyl ester. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced derivatives.

    Substitution: The replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester include other spiro compounds with sulfur and oxygen atoms, such as:

  • 8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid ethyl ester
  • 8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid propyl ester

Uniqueness

The uniqueness of 8-Oxo-6,10-dithia-spiro[4

Eigenschaften

CAS-Nummer

864685-21-2

Molekularformel

C10H14O3S2

Molekulargewicht

246.4 g/mol

IUPAC-Name

methyl 8-oxo-6,10-dithiaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C10H14O3S2/c1-13-9(12)8-7(11)6-14-10(15-8)4-2-3-5-10/h8H,2-6H2,1H3

InChI-Schlüssel

QBDXXAWKZUADEK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C(=O)CSC2(S1)CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.